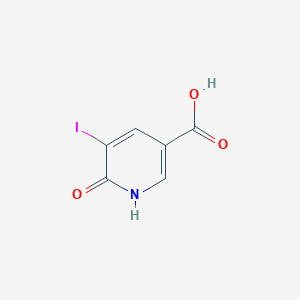

6-Hydroxy-5-iodonicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Hydroxy-5-iodonicotinic acid is a chemical compound with the molecular formula C6H4INO3 and a molecular weight of 265.01 g/mol

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-iodonicotinic acid typically involves the iodination of 6-hydroxynicotinic acid. One common method includes the reaction of this compound with phosphorus oxychloride in toluene at 80°C for 21 hours, followed by treatment with methanol at room temperature for 3 hours .

Industrial Production Methods: Industrial production of this compound can be achieved through optimized biocatalytic processes. For instance, the use of nicotinic acid dehydrogenase from high enzyme activity strains like Pseudomonas poae has been shown to produce high yields of this compound, meeting industrial requirements .

化学反応の分析

Types of Reactions: 6-Hydroxy-5-iodonicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the iodine atom, leading to the formation of different products.

Substitution: The iodine atom in the compound can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Palladium catalysts and boron reagents are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction can lead to different hydroxylated or deiodinated products.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₆H₄INO₃

- Molecular Weight : 265.01 g/mol

The compound features a hydroxyl group and an iodine atom attached to the nicotinic acid framework, which influences its reactivity and biological activity.

Chemistry

6-Hydroxy-5-iodonicotinic acid serves as a precursor for synthesizing nitrogen-containing heterocyclic compounds, which are essential in the development of chemical pesticides. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

Biology

In biological contexts, this compound can act as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism. It has been studied for its interactions with nicotinic acetylcholine receptors, potentially influencing neurotransmitter release and synaptic transmission.

Medicine

This compound is utilized as a pharmaceutical intermediate in the synthesis of drugs aimed at lipid-lowering effects, making it relevant in weight management therapies. Its mechanism of action involves modulation of metabolic pathways linked to nicotinic acid.

Industry

In the industrial sector, this compound is employed in electrochemistry to create modified electrodes that enhance electrical conductivity. This application is significant for developing advanced materials used in batteries and sensors.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties by enhancing cholinergic transmission. In models of neurodegenerative diseases, the compound has demonstrated potential benefits by reducing oxidative stress markers in neuronal cells.

Cytotoxicity and Antiproliferative Effects

Studies have explored the cytotoxic effects of this compound on various cancer cell lines, showing significant antiproliferative activity against human ovarian cancer cells (OVCAR4). The mechanisms underlying this cytotoxicity may include:

- Induction of apoptosis

- Disruption of cell cycle progression

- Modulation of signaling pathways related to cell survival

作用機序

The mechanism by which 6-Hydroxy-5-iodonicotinic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it can bind to transcriptional regulators, thereby controlling the breakdown of nicotinic acid . This regulatory function is crucial in various metabolic pathways, influencing processes such as lipid metabolism and gene expression.

類似化合物との比較

- 6-Hydroxynicotinic acid

- 5-Iodo-6-hydroxynicotinic acid

- Nicotinic acid

Comparison: 6-Hydroxy-5-iodonicotinic acid is unique due to the presence of both hydroxyl and iodine functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 6-hydroxynicotinic acid lacks the iodine atom, 5-iodo-6-hydroxynicotinic acid shares similar properties but may differ in reactivity and applications due to the position of the iodine atom.

生物活性

6-Hydroxy-5-iodonicotinic acid (6-HINA) is a compound of interest due to its potential pharmacological applications, particularly in the modulation of nicotinic receptors and its role in various biological pathways. This article provides an overview of the biological activity of 6-HINA, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

6-HINA is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the 6-position and an iodine atom at the 5-position. This structural modification is significant as it influences the compound's biological activity and receptor interactions.

Nicotinic Receptor Modulation

Research indicates that 6-HINA exhibits activity at nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the central nervous system. The compound's interaction with these receptors may lead to various pharmacological effects, including cognitive enhancement and neuroprotection.

Table 1: Binding Affinity of 6-HINA to nAChRs

Cognitive Enhancement

Studies have shown that compounds similar to 6-HINA can enhance cognitive function by modulating cholinergic signaling. For instance, a study involving radiolabeled derivatives demonstrated increased uptake in brain regions associated with learning and memory, such as the hippocampus . This suggests that 6-HINA may have potential applications in treating cognitive disorders.

Neuroprotective Properties

The neuroprotective effects of 6-HINA are attributed to its ability to modulate oxidative stress and inflammation. In vitro studies have indicated that the compound can reduce neuronal cell death induced by excitotoxicity, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Studies

- Animal Model Studies : In a murine model, administration of 6-HINA resulted in improved performance in memory tasks compared to control groups. The compound was found to enhance synaptic plasticity, which is essential for learning processes .

- Clinical Implications : Preliminary clinical studies suggest that nicotinic acid derivatives can be beneficial in managing symptoms of Alzheimer's disease. While specific data on 6-HINA is limited, its structural analogs have shown promise in enhancing cognitive function .

特性

IUPAC Name |

5-iodo-6-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOGOBRZJFUZLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。